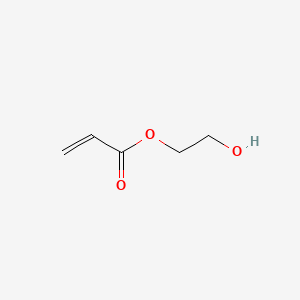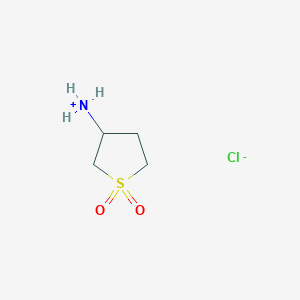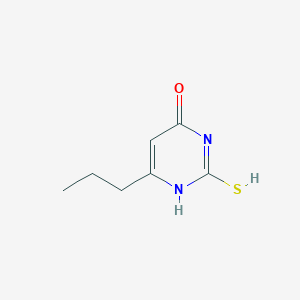
CID 11410
Overview
Description
CID 11410 is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) for Studying Biological Processes : CID is a valuable tool for studying various biological processes with recent progress in orthogonal and reversible CID systems allowing control over protein function with unprecedented precision and spatiotemporal resolution. It has been used to dissect signal transductions and extend the scope of the technique to elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Synthesis and Activity of Bivalent FKBP12 Ligands for Protein Dimerization : CID is utilized for controlling the dimerization of engineered FKBP12-containing fusion proteins. This has shown broad utility in biological research and potential medical applications in gene and cell therapies. The compounds synthesized are versatile tools for studying intracellular signaling events mediated by protein-protein interactions or protein localization (Keenan et al., 1998).
Inducible Gene Regulation and Gene Editing with PROTAC-CID : PROTAC-based scalable CID platforms have been developed for inducible gene regulation and gene editing, with applications in human cells and mice. This includes creating digitally inducible expression of DNA recombinases, base- and prime-editors for transient genome manipulation (Ma et al., 2023).
Reversible Control of Protein Localization in Living Cells : A novel chemical inducer of protein dimerization has been developed for rapid and reversible control of protein localization in living cells, useful for controlling peroxisome transport and mitotic checkpoint signaling with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Manipulating Signaling with CID Techniques : CID techniques have been used to solve numerous problems in cell biology, especially in cases like lipid second messengers and small GTPases, where it explains how a small pool of signaling molecules can generate a wide range of responses. It also includes advancements that provide improved specificity in CID action and novel substrates for manipulating multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Application of Carbon Isotope Discrimination (CID) in Plant Science : CID has been used to evaluate water use efficiency (WUE) and productivity of barley under field and greenhouse conditions, indicating its potential as a reliable method for selecting high WUE and productivity in barley breeding programs (Anyia et al., 2007).
properties
IUPAC Name |
1H-benzimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYGUUIMTVXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]azanium;chloride](/img/structure/B7722569.png)

![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722581.png)


![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7722626.png)







